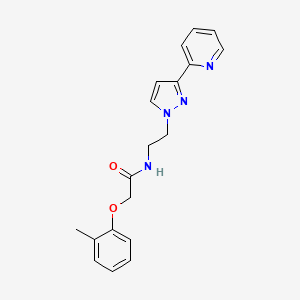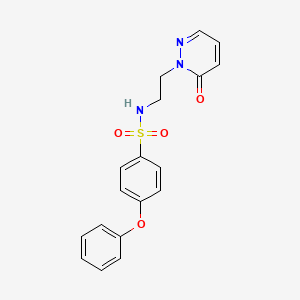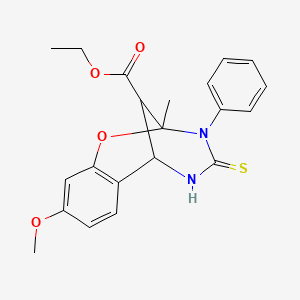![molecular formula C15H12Cl2N2O3 B2500869 [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-51-2](/img/structure/B2500869.png)
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a chlorinated phenyl group with a pyridine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloro-4-methylaniline with phosgene to form the corresponding isocyanate intermediate.
Coupling with Pyridine Derivative: The isocyanate intermediate is then reacted with methyl 6-chloropyridine-3-carboxylate under basic conditions to form the desired carbamoyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the following steps:
Bulk Synthesis of Intermediates: Large-scale synthesis of 2-chloro-4-methylaniline and methyl 6-chloropyridine-3-carboxylate.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on both the phenyl and pyridine rings can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenyl or pyridine derivatives.
Hydrolysis Products: 2-chloro-4-methylphenylcarbamic acid and 6-chloropyridine-3-carboxylic acid.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
科学研究应用
Chemistry
In chemistry, [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 4-chloropyridine-3-carboxylate
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate
Uniqueness
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to the specific positioning of the chloro groups on both the phenyl and pyridine rings, which can influence its reactivity and interaction with biological targets. This specific arrangement can result in distinct pharmacological profiles and chemical behaviors compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-2-4-12(11(16)6-9)19-14(20)8-22-15(21)10-3-5-13(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAKQIOOUPDQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)
![3-methyl-5-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2500795.png)
![N'-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2500796.png)
![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)


![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine](/img/structure/B2500803.png)
![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate](/img/structure/B2500807.png)
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
